REACTION_CXSMILES
|
Br[C:2]1[N:6]([CH2:7][C:8]([O:10][CH3:11])=[O:9])[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1.[CH2:16]([Sn](CCCC)(CCCC)CC=C)[CH2:17][CH2:18]C>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:18]([C:2]1[N:6]([CH2:7][C:8]([O:10][CH3:11])=[O:9])[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1)[CH:17]=[CH2:16] |^1:40,42,61,80|
|
Name
|
Methyl 2-(5-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NN1CC(=O)OC)C(F)(F)F
|
Name
|
|
Quantity
|
729 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CC=C)(CCCC)CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was degassed with argon for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
After the solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography (loading with toluene, eluting with dichloromethane/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=CC(=NN1CC(=O)OC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |